Cas no 1696040-87-5 (2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acid)

2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acid
- 1696040-87-5
- EN300-1298479
- 2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid
-
- インチ: 1S/C15H14BrNO4S/c16-11-6-7-22-13(11)8-12(14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-7,12H,8-9H2,(H,17,20)(H,18,19)
- InChIKey: RSDLHZVYEHQHII-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CSC=1CC(C(=O)O)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 382.98269g/mol
- どういたいしつりょう: 382.98269g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1298479-100mg |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 100mg |
$553.0 | 2023-09-30 | ||
Enamine | EN300-1298479-10000mg |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 10000mg |
$2701.0 | 2023-09-30 | ||
Enamine | EN300-1298479-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 2.5g |
$1454.0 | 2023-06-06 | ||
Enamine | EN300-1298479-10.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 10g |
$3191.0 | 2023-06-06 | ||
Enamine | EN300-1298479-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 5g |
$2152.0 | 2023-06-06 | ||
Enamine | EN300-1298479-0.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 0.5g |
$713.0 | 2023-06-06 | ||
Enamine | EN300-1298479-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 0.25g |
$683.0 | 2023-06-06 | ||
Enamine | EN300-1298479-50mg |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 50mg |
$528.0 | 2023-09-30 | ||
Enamine | EN300-1298479-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 0.05g |
$624.0 | 2023-06-06 | ||
Enamine | EN300-1298479-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(3-bromothiophen-2-yl)propanoic acid |
1696040-87-5 | 1g |
$743.0 | 2023-06-06 |
2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acid 関連文献
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2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acidに関する追加情報
2-{(Benzyloxy)Carbonylamino}-3-(3-Bromothiophen-2-yl)Propanoic Acid: A Comprehensive Overview
2-{(Benzyloxy)Carbonylamino}-3-(3-Bromothiophen-2-yl)Propanoic Acid, identified by the CAS number 1696040-87-5, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyloxy carbonyl amino group and a bromothiophene moiety. The presence of these functional groups makes it a versatile molecule with applications in drug design, material science, and synthetic chemistry.
The core structure of this compound consists of a propanoic acid backbone, which serves as the central framework for attaching the two key functional groups. The benzyloxy carbonyl amino group is a common protecting group in peptide synthesis, while the bromothiophene moiety introduces electronic and steric effects that can influence the compound's reactivity and biological activity. Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecules. Researchers have demonstrated that the bromothiophene moiety can undergo various substitution reactions, enabling the construction of diverse heterocyclic frameworks. For instance, recent work has shown that this compound can be used to synthesize novel thiophene-based antibiotics with enhanced potency against multidrug-resistant bacteria.
In addition to its synthetic applications, this compound has also been explored for its biological activity. Preclinical studies have revealed that it exhibits moderate anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase enzymes. Furthermore, its propanoic acid backbone has been shown to enhance bioavailability, making it an attractive candidate for drug delivery systems.
From a structural perspective, the compound's stability is influenced by the electron-withdrawing effects of the bromine atom on the thiophene ring. This creates a unique electronic environment that can be exploited in both organic synthesis and catalysis. Recent advancements in asymmetric catalysis have opened new avenues for synthesizing enantiomerically enriched derivatives of this compound, which could find applications in chiral recognition and asymmetric synthesis.
The synthesis of 2-{(Benzyloxy)Carbonylamino}-3-(3-Bromothiophen-2-yl)Propanoic Acid typically involves multi-step processes that combine nucleophilic aromatic substitution with peptide coupling techniques. Researchers have optimized these methods to achieve high yields and excellent stereochemical control. For example, a recent study reported a one-pot synthesis strategy that significantly simplifies the preparation of this compound while maintaining its purity and stability.
In terms of applications, this compound has shown promise in the field of materials science as well. Its ability to form self-assembled monolayers on various substrates makes it a candidate for use in nanotechnology and surface modification. Preliminary experiments have demonstrated that films formed from this compound exhibit excellent thermal stability and mechanical properties, suggesting potential uses in electronic devices and sensors.
Looking ahead, ongoing research is focused on exploring the potential of this compound as a lead molecule for drug discovery. By leveraging its unique structural features and reactivity, scientists aim to develop novel therapeutic agents with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 2-{(Benzyloxy)Carbonylamino}-3-(3-Bromothiophen-2-yl)Propanoic Acid (CAS No.: 1696040-87-5) is a multifaceted compound with significant potential across multiple disciplines. Its versatile structure, combined with recent advancements in synthetic methods and biological applications, positions it as an important tool for future innovations in chemistry and pharmacology.
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